(4R)-4-Amino-5,5,5-trifluoropentanoic acid

Catalog No.
S13602123
CAS No.
1388121-19-4
M.F
C5H8F3NO2
M. Wt
171.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R)-4-Amino-5,5,5-trifluoropentanoic acid

CAS Number

1388121-19-4

Product Name

(4R)-4-Amino-5,5,5-trifluoropentanoic acid

IUPAC Name

(4R)-4-amino-5,5,5-trifluoropentanoic acid

Molecular Formula

C5H8F3NO2

Molecular Weight

171.12 g/mol

InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m1/s1

InChI Key

FMHFLFRQGOQLBU-GSVOUGTGSA-N

Canonical SMILES

C(CC(=O)O)C(C(F)(F)F)N

Isomeric SMILES

C(CC(=O)O)[C@H](C(F)(F)F)N

(4R)-4-Amino-5,5,5-trifluoropentanoic acid is an organic compound characterized by its unique trifluoromethyl group attached to a pentanoic acid backbone. Its molecular formula is C5H8F3NO2, and it has a molecular weight of approximately 171.12 g/mol. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis due to the presence of both an amino group and a trifluoromethyl group, which enhance its reactivity and biological activity. The trifluoromethyl group increases lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

  • Oxidation: This compound can be oxidized to form corresponding oxo derivatives, utilizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can undergo substitution reactions, allowing for the introduction of different functional groups under suitable conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (4R)-4-Amino-5,5,5-trifluoropentanoic acid exhibits significant biological activity. It is studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter systems. Specifically, its structure allows it to interact with receptors involved in neurotransmission, potentially influencing pathways related to anxiety and mood disorders . Its unique trifluoromethyl group may also enhance its interaction with biological membranes, contributing to its efficacy.

The synthesis of (4R)-4-Amino-5,5,5-trifluoropentanoic acid can be achieved through several methods:

  • Dynamic Kinetic Resolution: This method involves the resolution of racemic mixtures using chiral ligands to preferentially form one enantiomer over another. This approach has been shown to yield high purity and yield of the desired product .
  • Nucleophilic Substitution: The introduction of the trifluoromethyl group can be performed via nucleophilic substitution reactions with suitable trifluoromethylating agents.
  • Multi-step Synthesis: A typical synthesis may involve protecting the amino group followed by the introduction of the trifluoromethyl moiety through various chemical transformations such as esterification and hydrolysis.

These methods reflect the compound's synthetic accessibility for research and industrial applications.

(4R)-4-Amino-5,5,5-trifluoropentanoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.
  • Chemical Synthesis: The compound is utilized as a building block in organic synthesis for creating more complex molecules.
  • Research: It is employed in studies investigating amino acid interactions and modifications due to its unique structure .

Studies on (4R)-4-Amino-5,5,5-trifluoropentanoic acid have focused on its interactions with various biological targets. Research indicates that it may influence neurotransmitter receptor activity, particularly in pathways associated with excitatory neurotransmission. Its structural properties allow it to mimic natural amino acids while providing enhanced stability and reactivity due to the trifluoromethyl group . These interactions are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with (4R)-4-Amino-5,5,5-trifluoropentanoic acid:

Compound NameStructural FeaturesUnique Aspects
4-Amino-2-methylpentanoic acidContains an amino group but lacks trifluoromethylLess lipophilic than (4R)-4-Amino-5,5,5-trifluoropentanoic acid
2-Amino-5-methylpentanoic acidSimilar backbone but different substituentsLacks fluorinated groups
4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acidContains a benzyloxycarbonyl protecting groupMore complex due to additional functional groups

The uniqueness of (4R)-4-Amino-5,5,5-trifluoropentanoic acid lies in its trifluoromethyl group which significantly alters its chemical properties compared to similar compounds. This feature enhances its lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical development and organic synthesis.

XLogP3

-2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

171.05071298 g/mol

Monoisotopic Mass

171.05071298 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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